molecular formula C6H3FINO2 B1585332 3-Fluoro-4-iodonitrobenzene CAS No. 2996-30-7

3-Fluoro-4-iodonitrobenzene

Cat. No. B1585332
CAS RN: 2996-30-7
M. Wt: 267 g/mol
InChI Key: QLAFWGDKYKHVKC-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodonitrobenzene is a chemical compound with the molecular formula C6H3FINO2 . It has an average mass of 266.996 Da and a monoisotopic mass of 266.919250 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-iodonitrobenzene consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a nitro group . More detailed structural analysis may require computational chemistry methods or experimental techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

3-Fluoro-4-iodonitrobenzene is a solid compound . It has a molecular weight of 267 and is stored at refrigerator temperatures . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Interactions in Crystal Structures

The study of C−H···F interactions in crystalline fluorobenzenes, including compounds like 3-Fluoro-4-iodonitrobenzene, highlights their significance in understanding weak acceptor capabilities of the C−F group. This research provides insight into the structural roles of these interactions, which are crucial for pharmaceutical and agricultural chemical industries (Thalladi et al., 1998).

Biodegradation of Fluorobenzenes

Investigations into the biodegradation of difluorobenzenes (DFBs), including derivatives of 3-Fluoro-4-iodonitrobenzene, by bacterial strains like Labrys portucalensis, are essential for understanding the environmental impact and potential remediation strategies for these compounds. This research is particularly relevant for addressing pollution related to industrial synthesis byproducts (Moreira et al., 2009).

Molecular Structure Analysis

Studying the molecular structure and barriers of various fluorine-substituted nitrobenzenes, including 3-Fluoro-4-iodonitrobenzene, provides valuable insights into their chemical behavior and potential applications in various fields like material science and nanotechnology (Correll et al., 1980).

Synthesis of Radiopharmaceuticals

The synthesis and study of compounds like 1-bromo-4-[18F]fluorobenzene, which are structurally related to 3-Fluoro-4-iodonitrobenzene, are crucial in developing radiopharmaceuticals for medical imaging, such as in positron emission tomography (PET). This research contributes to advancements in medical diagnostics and therapy (Ermert et al., 2004).

Chemistry of Polyvalent Iodine

The chemistry of polyvalent iodine, closely related to compounds like 3-Fluoro-4-iodonitrobenzene, is significant for its oxidizing properties and benign environmental character. This research is pivotal for organic synthesis, offering insights into selective oxidative transformations of complex molecules (Zhdankin & Stang, 2008).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may have specific target organ toxicity, particularly the respiratory system .

properties

IUPAC Name

2-fluoro-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFWGDKYKHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282131
Record name 3-Fluoro-4-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodonitrobenzene

CAS RN

2996-30-7
Record name 2996-30-7
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Record name 3-Fluoro-4-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2996-30-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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